molecular formula C9H14ClNO B2416026 (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride CAS No. 1391592-93-0

(R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride

Cat. No. B2416026
CAS RN: 1391592-93-0
M. Wt: 187.67
InChI Key: XRCVRMHELDJLFA-FVGYRXGTSA-N
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Description

“®-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride” is a chemical compound that contains an amino group and a tolyl group. The tolyl group is a functional group related to toluene, with the general formula CH3C6H4−R . The tolyl group in this compound is ortho-tolyl, meaning the methyl and the R substituent are adjacent on the aromatic ring .

Scientific Research Applications

Enzyme-Catalyzed Production and Hydrolysis

(R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride is produced efficiently through enzyme-catalyzed addition of hydrogen cyanide to aldehydes in organic solvents. This process ensures high optical purity and yields. Furthermore, hydrolysis with concentrated hydrochloric acid at ambient temperatures yields (R)-α-hydroxy carboxylic acids without racemization, demonstrating the compound's utility in the synthesis of stereochemically pure substances (Ziegler, Hörsch, & Effenberger, 1990).

Site-Directed Conjugation in Proteins and Peptides

The 2-amino alcohol structure in (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride, found in proteins and peptides at N-terminal Ser or Thr, is crucial for site-directed labeling. Its rapid oxidation by periodate generates an aldehyde in peptides, enabling the attachment of various groups like biotin or fluorescent reporters. This method is valuable for tagging peptides and proteins, illustrating the compound's role in biochemical research (Geoghegan & Stroh, 1992).

Synthesis of Cyclometalated Complexes

(R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride plays a significant role in the synthesis of cyclometalated complexes. These complexes, such as those containing R-3-amino-1,2-propanediolato ligands, are important in inorganic chemistry and materials science. The compound's ability to form N,O chelates is particularly noteworthy, as demonstrated in the synthesis of bis-cyclometalated complexes (Graf & Sünkel, 2012).

Inhibition of Ethane Hydrate Formation

In energy research, particularly concerning natural gas hydrates, (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride derivatives like Glycine and L-leucine are studied for their inhibitory effects on ethane hydrate formation. Understanding these inhibitory mechanisms can aid in addressing challenges in the transport and storage of natural gas (Abbasian Rad et al., 2015).

Peptide Retention Time Prediction in Chromatography

The compound's structure is used to understand the hydrophobicity of amino acid residues, which aids in predicting peptide retention times in reversed-phase high-performance liquid chromatography. This application is crucial in protein and peptide analysis, providing insights into the interaction of peptides with chromatographic columns (Guo et al., 1986).

Enantioselective Synthesis in Organic Chemistry

The compound is utilized in the enantioselective synthesis of various molecules, demonstrating its importance in organic chemistry. This application is particularly relevant in the synthesis of optically active compounds, which are crucial in pharmaceuticals and materials science (Demir et al., 2003).

properties

IUPAC Name

(2R)-2-amino-2-(2-methylphenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7-4-2-3-5-8(7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCVRMHELDJLFA-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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